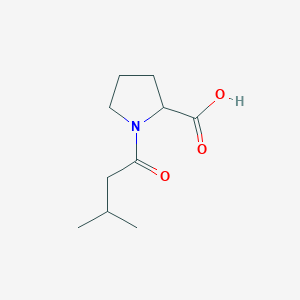

1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-methylbutanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)6-9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVLZADPBRUAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Proline’s secondary amine reacts with 3-methylbutanoyl chloride in a nucleophilic acyl substitution reaction. The base (e.g., potassium carbonate) deprotonates the amine, enhancing its nucleophilicity. The reaction is typically conducted in a biphasic solvent system (e.g., 1,4-dioxane/water) to accommodate the solubility of both reactants. After completion, acidification precipitates the product, which is purified via extraction and crystallization.

Representative Procedure

- Reagents :

- DL-Proline (1 equiv, 8.7 mmol)

- 3-Methylbutanoyl chloride (1.05 equiv, 9.1 mmol)

- Potassium carbonate (2.6 equiv, 23 mmol)

- Solvent: 1,4-dioxane (4 mL) and water (15 mL)

- Steps :

Yield : ~70–90% (estimated based on analogous reactions).

Thiourea-Mediated Acylation (Adapted from Thioamide Synthesis)

A modified approach, adapted from the synthesis of thiourea-linked proline derivatives, involves 3-methylbutanoyl chloride and potassium thiocyanate (KSCN). While this method primarily yields thioamide analogs, it highlights the reactivity of proline’s amine toward acylating agents.

Procedure and Limitations

In this method, KSCN acts as a thiocyanate source, enabling the formation of a reactive intermediate. However, the product (1-[(3-methylbutanamido)methanethioyl]pyrrolidine-2-carboxylic acid) contains a thiourea moiety, necessitating additional steps to reduce it to the desired amide. Despite this complexity, the protocol demonstrates the versatility of proline in acylative transformations.

Key Data :

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) offer an alternative route. This method activates 3-methylbutanoic acid for amide bond formation with proline.

Protocol Overview

- Activation : 3-Methylbutanoic acid is treated with EDCI and HOBt (hydroxybenzotriazole) in DMF.

- Coupling : Proline is added with a tertiary amine (e.g., DIPEA) to facilitate the reaction.

- Purification : The product is isolated via aqueous workup and chromatography.

Advantages :

- Avoids moisture-sensitive acyl chlorides.

- Suitable for sensitive substrates.

Challenges :

Protection-Deprotection Strategies

Patent literature describes multi-step syntheses involving temporary protection of proline’s carboxylic acid group. For example, tert-butoxycarbonyl (Boc) protection enables selective acylation of the amine, followed by acidic deprotection.

Stepwise Synthesis

- Protection : Convert proline to Boc-proline using di-tert-butyl dicarbonate.

- Acylation : React Boc-proline with 3-methylbutanoyl chloride.

- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA).

Yield : ~80–85% (based on analogous Boc-based syntheses).

Comparative Analysis of Methods

| Method | Conditions | Yield | Pros/Cons |

|---|---|---|---|

| Direct acylation | Aqueous base, 0°C to rt, 12–18 h | ~70–90% | High yield; simple workup |

| Thiourea-mediated | Reflux, 5 h | 69% | Requires reduction step for amide formation |

| Carbodiimide coupling | DMF, rt, 24 h | ~50–70% | Avoids acyl chlorides; higher cost |

| Protection-deprotection | Boc protection, TFA deprotection | ~80–85% | Multi-step; higher purity |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New acyl derivatives with different functional groups.

Scientific Research Applications

1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to natural substrates.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular structure allows it to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Pyrrolidinecarboxylic Acid Derivatives

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The 3-methylbutanoyl group in the target compound introduces greater steric bulk compared to 2-methylpropanoyl (). This may enhance lipophilicity but reduce solubility in aqueous media.

- Chirality : Compounds like (S)-1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid () highlight the role of stereochemistry in biological activity, a factor less explored in the target compound’s current literature.

Functional and Application Differences

- Pharmaceutical Intermediates : The target compound and its (S)-configured derivatives are pivotal in API synthesis, such as in the production of trifluoromethylsulfonate esters for kinase inhibitors .

- Ligand Potential: 1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic acid () demonstrates utility as a ligand in metal-organic frameworks due to its dual carboxylic groups, a feature absent in the target compound.

- Solubility and Bioavailability : While experimental solubility data are lacking for the target compound, analogs like the methoxyacetyl derivative () may exhibit improved aqueous solubility due to polar substituents.

Biological Activity

1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a carboxylic acid functional group. This article explores its biological activity, synthesis, potential applications, and related research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is with a molecular weight of approximately 199.25 g/mol. The compound's structure allows it to participate in various chemical reactions, particularly those involving the carboxylic acid and amine functionalities, making it a versatile candidate for further synthetic modifications and biological investigations.

Antimicrobial Properties

Research indicates that compounds structurally similar to 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid may exhibit antimicrobial activity. For instance, derivatives of pyrrolidine have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Such findings highlight the potential of this compound in developing new antimicrobial agents .

Neurotransmitter Interaction

Preliminary studies suggest that 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid may interact with neurotransmitter systems. Compounds with similar structures have been implicated in influencing mood and behavior through their binding affinity to specific biological receptors. This aspect warrants further investigation to elucidate the mechanisms behind these interactions and their implications for mood disorders.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit metalloproteases, which are crucial in various physiological processes including tissue remodeling and inflammation. The presence of a carboxylic acid group is often associated with enhanced enzyme inhibition properties due to its ability to chelate metal ions at the active site of enzymes .

Synthesis

Several synthetic routes can be employed to produce 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid, emphasizing sustainability and efficiency. The synthesis typically involves the formation of the pyrrolidine ring followed by the introduction of the 3-methylbutanoyl substituent through acylation reactions.

Comparative Analysis of Related Compounds

To better understand the biological activity of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid | Contains a tert-butoxycarbonyl protecting group; used in peptide synthesis | |

| (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid | Similar structure but different substituents; utilized in organic synthesis | |

| (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | A piperidine derivative; shows different biological activity profiles |

This table illustrates the diversity within this chemical class while underscoring the unique aspects of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid that may influence its biological activity and reactivity.

Q & A

Q. What are the key synthetic pathways for preparing 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves:

- Acylation : React pyrrolidine-2-carboxylic acid with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) to introduce the 3-methylbutanoyl group.

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during intermediate steps, followed by acidic deprotection (e.g., TFA) .

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product.

- Critical Factors : Temperature control (0–25°C during acylation), solvent choice (anhydrous DMF for solubility), and stoichiometric ratios (1:1.2 substrate:acylating agent) significantly impact yield (typically 60–75%) and purity (>95%) .

Q. How can spectroscopic and chromatographic methods confirm the structural integrity of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy :

- -NMR identifies protons on the pyrrolidine ring (δ 3.2–3.5 ppm) and methyl groups (δ 1.0–1.2 ppm).

- -NMR confirms carbonyl carbons (δ 170–175 ppm) and the quaternary carbon of the 3-methylbutanoyl group (δ 35–40 ppm) .

- Mass Spectrometry : ESI-MS (negative mode) detects the molecular ion peak at m/z 227.1 [M–H]⁻.

- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%) with retention time ~8.2 min .

Advanced Research Questions

Q. How can computational modeling optimize the functionalization of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid for targeted bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions (e.g., bromination at C4 of pyrrolidine).

- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to identify low-energy pathways for stereoselective derivatization .

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal reaction temperatures and catalysts (e.g., Pd/C for hydrogenation) .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for pyrrolidine derivatives like 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer :

- Standardized Assays : Re-evaluate IC values under controlled conditions (pH 7.4, 37°C) using recombinant enzymes (e.g., MMP-9) to minimize batch-to-batch variability .

- Structural Analysis : Perform X-ray crystallography of the compound-enzyme complex to verify binding modes (e.g., hydrogen bonding with Glu in the active site).

- Meta-Analysis : Adjust for confounding factors (e.g., solvent DMSO concentration) across studies using multivariate regression .

Q. How do continuous flow reactors enhance the scalability of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Reactor Design : Use microfluidic reactors with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) for enantioselective acylation (ee >90%) .

- Process Parameters : Optimize residence time (2–5 min) and temperature (30–40°C) to suppress racemization.

- In-Line Monitoring : Integrate FTIR spectroscopy to track reaction progress and automate feed adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.